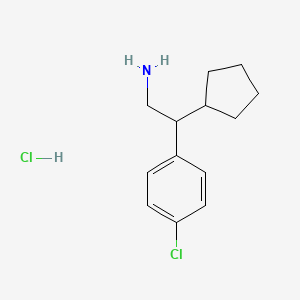
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride, also known as PCPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PCPCA is a derivative of cyclopentamine and belongs to the class of psychoactive substances.
Wirkmechanismus
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride acts as a substrate for the monoamine transporters, leading to the inhibition of the reuptake of dopamine and norepinephrine. This effect leads to an increase in the extracellular levels of these neurotransmitters, leading to an increase in their activity at the synaptic cleft. This effect has been shown to be responsible for the psychoactive effects of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride such as increased locomotion and reward.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects such as increased locomotion, reward, and thermogenesis. 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in locomotion and reward. 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has also been shown to increase thermogenesis, leading to an increase in energy expenditure.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has several advantages for lab experiments such as its high potency, selectivity, and ease of synthesis. However, 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride also has some limitations such as its potential for abuse and dependence, which makes it unsuitable for use in human studies. 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride also has a short duration of action, which makes it unsuitable for use in long-term studies.
Zukünftige Richtungen
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has several potential future directions such as the development of novel psychoactive compounds based on its structure. The structural modification of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has led to the development of compounds with improved pharmacological properties such as increased potency, selectivity, and duration of action. 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride also has potential applications in the field of drug discovery for the development of drugs for the treatment of various disorders such as ADHD and obesity. In addition, 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has potential applications in the field of neuroscience for the study of the role of monoamines in various behaviors.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride involves the reaction of 4-chlorobenzaldehyde with cyclopentylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride as a white crystalline powder. The purity of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been used as a tool to study the role of monoamines in the central nervous system. 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been shown to selectively inhibit the uptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This effect has been used to study the role of these neurotransmitters in various behaviors such as locomotion, reward, and addiction.
In pharmacology, 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been studied for its potential use as a drug for the treatment of various disorders such as attention deficit hyperactivity disorder (ADHD) and obesity. 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been shown to have a similar pharmacological profile to other psychostimulant drugs such as amphetamine and methylphenidate. However, 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been shown to have a lower potential for abuse and dependence compared to these drugs.
In medicinal chemistry, 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has been used as a scaffold for the design of novel psychoactive compounds. The structural modification of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has led to the development of compounds with improved pharmacological properties such as increased potency, selectivity, and duration of action.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSBBZFHPZMDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

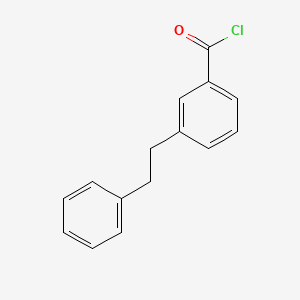
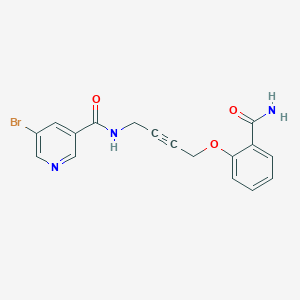
![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)
![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)
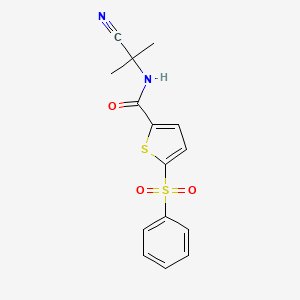
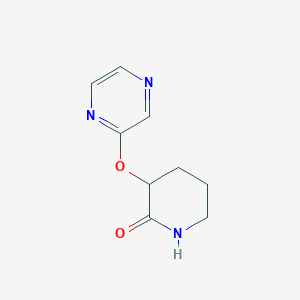
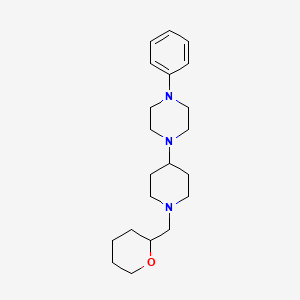
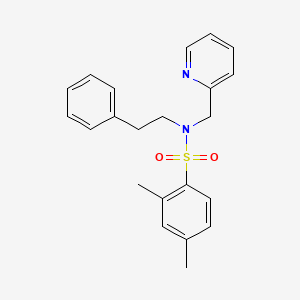
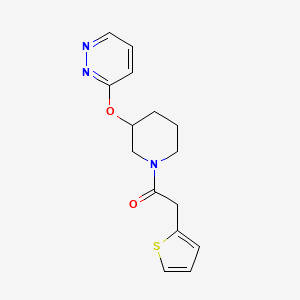
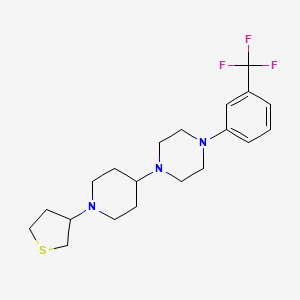
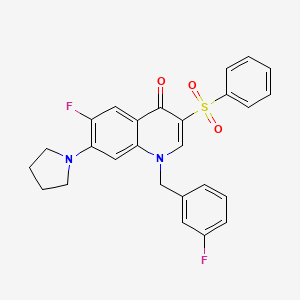
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)
